molecular formula C9H14O2 B2532241 4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde CAS No. 1629877-07-1

4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde

Cat. No.: B2532241
CAS No.: 1629877-07-1
M. Wt: 154.209
InChI Key: WLGDJQCHBCNHTP-UHFFFAOYSA-N
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Description

4-Methoxybicyclo[221]heptane-1-carbaldehyde is an organic compound with the molecular formula C9H14O2 It is characterized by a bicyclic structure with a methoxy group and an aldehyde functional group

Preparation Methods

The synthesis of 4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as norbornene derivatives.

    Formylation: The aldehyde group is introduced via formylation, which can be accomplished using reagents like formic acid or formaldehyde under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The methoxy and aldehyde groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound is converted into active metabolites.

Comparison with Similar Compounds

Similar compounds to 4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde include:

    4-Hydroxybicyclo[2.2.1]heptane-1-carbaldehyde: Differing by the presence of a hydroxy group instead of a methoxy group.

    4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid: Featuring a carboxylic acid group instead of an aldehyde group.

    2-Methoxybicyclo[2.2.1]heptane: Lacking the aldehyde group, with a methoxy group at a different position.

The uniqueness of 4-Methoxybicyclo[22

Properties

IUPAC Name

4-methoxybicyclo[2.2.1]heptane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-11-9-4-2-8(6-9,7-10)3-5-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGDJQCHBCNHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(C1)(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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